N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a cyclohexyl group, a hydroxyethyl group, and a trifluoromethoxyphenyl group. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-cyclohexyl-2-hydroxyethylamine with 4-(trifluoromethoxy)benzoyl chloride to form an intermediate amide. This intermediate is then reacted with oxalyl chloride to produce the final oxalamide compound. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of cyclohexyl ketone or cyclohexyl carboxylic acid.
Reduction: Production of cyclohexyl amine derivatives.
Substitution: Generation of substituted trifluoromethoxy derivatives.
Scientific Research Applications
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclohexyl-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide: Known for its role as a CFTR inhibitor.
N-(2-hydroxyethyl)-2-imidazolidinone: Used as an organic intermediate in various chemical reactions.
Uniqueness
N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its versatility in scientific research and industrial applications further highlights its significance compared to similar compounds.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O4/c18-17(19,20)26-13-8-6-12(7-9-13)22-16(25)15(24)21-10-14(23)11-4-2-1-3-5-11/h6-9,11,14,23H,1-5,10H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOUURGIRHNCSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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